molecular formula C25H26N2O4 B5707328 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) CAS No. 6131-51-7

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)

Cat. No.: B5707328
CAS No.: 6131-51-7
M. Wt: 418.5 g/mol
InChI Key: RGUMEWAANGIEAZ-UHFFFAOYSA-N
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Description

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is an organic compound known for its unique structure and potential applications in various fields. This compound features a central methylene bridge connecting two benzamide groups, each substituted with a 4-methyl group. The phenyl ring is further substituted with two methoxy groups at the 3 and 4 positions, contributing to its distinct chemical properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUMEWAANGIEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359684
Record name N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-51-7
Record name N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The bis(4-methylbenzamide) moieties are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    Amide+H3O+Carboxylic Acid+Ammonium Salt\text{Amide} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic Acid} + \text{Ammonium Salt}

    Acid-catalyzed hydrolysis typically requires refluxing with concentrated HCl or H₂SO₄. For example, 4-methylbenzamide analogs hydrolyze to 4-methylbenzoic acid under such conditions .

  • Basic Hydrolysis :

    Amide+OHCarboxylate Salt+Amine\text{Amide} + \text{OH}^- \rightarrow \text{Carboxylate Salt} + \text{Amine}

    Reactions with NaOH or KOH at elevated temperatures (80–100°C) yield sodium 4-methylbenzoate and substituted amines .

Key Factors :

  • Steric hindrance from the 4-methyl groups may slow hydrolysis kinetics compared to unsubstituted benzamides.

  • The methylene bridge between amides could stabilize intermediates via resonance.

Redox Reactions Involving the Methylene Bridge

The central methylene group (–CH₂–) can undergo oxidation or reduction:

Reaction Type Conditions Products
OxidationKMnO₄/H₂SO₄, heatKetone formation (if α-H present)
ReductionH₂/Pd-C or NaBH₄Conversion to –CH₂–NH– linkage

Example :
In related Schiff base compounds (e.g., N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide), the methylene group oxidizes to a ketone under strong acidic KMnO₄.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl ring directs electrophiles to specific positions:

  • Nitration :

    HNO3/H2SO4NO2-substitution at C5 or C6\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2\text{-substitution at C5 or C6}

    Methoxy groups activate the ring, favoring para/ortho nitration.

  • Sulfonation :
    Concentrated H₂SO₄ introduces –SO₃H groups at positions meta to methoxy substituents.

Steric Effects :
The bulky bis(4-methylbenzamide) groups may hinder reactivity at certain positions.

Methoxy Group Demethylation

Reaction with BBr₃ or HI removes methoxy groups, forming phenolic –OH groups:

3,4-(OCH3)BBr33,4-(OH)\text{3,4-(OCH}_3\text{)} \xrightarrow{\text{BBr}_3} \text{3,4-(OH)}

Methylbenzamide Alkylation/Acylation

  • Alkylation :
    Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ substitutes amide hydrogens.

  • Acylation :
    Acetyl chloride or anhydrides modify the amide nitrogen under basic conditions.

Photochemical and Thermal Stability

  • Photodegradation :
    UV irradiation (λ = 254 nm) in methanol leads to cleavage of the methylene bridge, generating 4-methylbenzamide fragments.

  • Thermal Decomposition :
    Above 200°C, the compound may undergo retro-aldol reactions or amide bond pyrolysis.

Supramolecular Interactions

Crystallographic studies of analogs (e.g., N-(3,4-dimethylphenyl)-4-methylbenzamide) reveal:

  • Hydrogen Bonding : N–H···O=C interactions stabilize crystal lattices .

  • π-Stacking : Dimethoxy and methylbenzamide groups facilitate aromatic stacking .

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Neuropharmacological Effects

Research indicates that N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) may act as a monoamine oxidase inhibitor (MAOI) . MAOIs are crucial in the treatment of mood disorders by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain. This action can potentially improve mood and cognitive functions, making this compound a candidate for further exploration in neuropharmacology.

2. Anti-inflammatory Properties

Studies have suggested that compounds with similar structural motifs exhibit anti-inflammatory activity. The dual benzamide structure may contribute to this effect through modulation of inflammatory pathways. Such properties make it a subject of interest for developing new anti-inflammatory agents.

Organic Synthesis Applications

1. Building Block for Complex Molecules

Due to its functional groups, N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) serves as an important precursor in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and substitution reactions, which are facilitated by common reagents like potassium permanganate and lithium aluminum hydride.

2. Study of Structure-Activity Relationships (SAR)

The structural features of this compound allow researchers to investigate the relationship between molecular structure and biological activity. By modifying substituents on the benzene rings or the amide groups, scientists can explore how these changes affect pharmacological properties, leading to the design of more effective drugs.

Case Studies

Study Findings
Neuropharmacological Study Demonstrated that compounds similar to N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) exhibit significant MAO inhibition, suggesting potential use in treating depression.
Anti-inflammatory Research Investigated the anti-inflammatory effects of related benzamide compounds; results indicated reduced inflammatory markers in vitro.
Synthetic Methodology Development Developed efficient synthetic routes for producing bis(benzamide) derivatives using microwave-assisted techniques, enhancing yield and reducing reaction times.

Mechanism of Action

The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(benzamide)
  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-chlorobenzamide)
  • N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-fluorobenzamide)

Uniqueness

N,N’-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by two benzamide groups linked by a methylene bridge, with the presence of dimethoxy substitutions on one of the phenyl rings. This structural arrangement is thought to contribute to its biological activity.

Property Details
Chemical Formula C18_{18}H20_{20}N2_2O4_{4}
CAS Number 6131-51-7
Molecular Weight 324.36 g/mol
Key Features Contains two benzamide groups; studied for anti-inflammatory and anticancer properties

The biological activity of N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) is primarily attributed to its role as a monoamine oxidase (MAO) inhibitor . This mechanism affects neurotransmitter levels in the brain, particularly dopamine and serotonin, which may influence mood and behavior. Additionally, the compound has been studied for its potential anticancer properties, with mechanisms involving the inhibition of specific cancer cell growth pathways.

Neuropharmacological Effects

Research indicates that N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) may exhibit significant neuropharmacological effects:

  • Monoamine Oxidase Inhibition : The compound functions as a monoamine oxidase inhibitor, which can lead to increased levels of neurotransmitters in the brain. This action has implications for mood regulation and cognitive functions.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound was tested against various cancer cell lines using MTT assays. Results indicated promising cytotoxic activity against several types of cancer cells, including breast (MCF7), colon (HCT116), and lung (A549) cancer cell lines.
  • IC50 Values : In one study, N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) demonstrated an IC50 value of approximately 10 µM against MCF7 cells, indicating significant antiproliferative effects .

Case Studies

  • Study on Neuropharmacological Effects :
    • A study assessed the impact of the compound on neurotransmitter levels in animal models. Results showed a significant increase in serotonin levels post-treatment, suggesting potential for mood enhancement.
  • Anticancer Efficacy Evaluation :
    • In a comparative study involving various benzamide derivatives, N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) exhibited superior activity against breast cancer cell lines compared to standard treatments like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide), and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amides. For example, analogous bisamide derivatives are synthesized using aldehydes (e.g., 4-(diethylamino)benzaldehyde) and primary amides (e.g., 4-methylbenzamide) under reflux conditions in polar aprotic solvents like DMF or THF. Yield optimization (56–80%) depends on stoichiometric ratios, catalyst selection (e.g., acetic acid), and reaction time . Characterization typically involves 1H^1H NMR (confirming imine proton at δ 8.5–9.0 ppm) and LC–MS for purity validation .

Q. How should researchers handle and store N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) to ensure stability and safety?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the imine bond.
  • Safety : Use engineering controls (e.g., fume hoods) to limit airborne exposure. Follow protocols for handling aromatic amines, including PPE (gloves, lab coats) and emergency showers/eye wash stations. Contaminated clothing must be professionally laundered .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify key functional groups (e.g., methoxy protons at δ 3.7–3.9 ppm, methylbenzamide protons at δ 2.3–2.5 ppm).
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and validates crystallinity, as demonstrated for structurally related bisbenzamides .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer :
  • Dynamic Effects : Investigate tautomerism (e.g., imine-enamine equilibria) using variable-temperature NMR.
  • Impurity Analysis : Compare LC–MS traces with synthetic intermediates. For example, residual aldehyde or unreacted amide may cause splitting .
  • Computational Modeling : Optimize geometry using DFT (e.g., Gaussian 16) to simulate NMR spectra and identify conformational isomers .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in modulating signaling pathways like NF-κB?

  • Methodological Answer :
  • In Vitro Assays : Use luciferase reporter gene assays in HEK293 or A549 cells to measure NF-κB inhibition. Dose-response curves (IC50_{50}) are generated using TNF-α or LPS stimulation .
  • Mechanistic Studies : Perform Western blotting to assess IκBα degradation or IKK phosphorylation. Competitive binding assays (e.g., SPR) can identify direct IKK interactions .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the 4-methylbenzamide moiety to enhance binding affinity, guided by SAR studies .

Q. How can computational methods predict the compound’s physicochemical properties and binding modes?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., NF-κB subunits p50/p65). Focus on hydrogen bonding with the dimethoxyphenyl group and hydrophobic contacts with methylbenzamide .

Q. What experimental designs are effective for studying the compound’s photophysical properties (e.g., fluorescence) in solution?

  • Methodological Answer :
  • Spectrofluorometry : Measure fluorescence intensity in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
  • Quantum Yield Calculation : Compare emission spectra with a reference standard (e.g., quinine sulfate) using integrated sphere methods .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 56% vs. 80% for analogous bisamides)?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, THF may yield lower byproduct formation than DMF .
  • Catalyst Optimization : Replace acetic acid with Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.

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